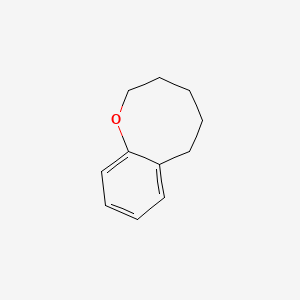![molecular formula C9H20N10O5 B14647790 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea CAS No. 50837-30-4](/img/structure/B14647790.png)
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea is a complex organic compound with the molecular formula C₇H₁₆N₈O₃ It is known for its unique structure, which includes multiple carbamoylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea typically involves the reaction of formaldehyde with urea derivatives. The process can be summarized as follows:
Reaction of Formaldehyde with Urea: Formaldehyde reacts with urea to form intermediates such as dimethylolurea.
Formation of Carbamoylamino Groups: The intermediates undergo further reactions to introduce carbamoylamino groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions. The key steps include:
Mixing Reactants: Formaldehyde and urea derivatives are mixed in specific ratios.
Controlled Heating: The mixture is heated to facilitate the formation of intermediates and the final product.
Purification: The product is purified through filtration and recrystallization to obtain high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more carbamoylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the carbamoylamino groups.
Aplicaciones Científicas De Investigación
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea has a wide range of applications in scientific research:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Drug Development: Explored as a potential lead compound for developing new drugs.
Therapeutic Applications: Studied for its therapeutic potential in treating certain diseases.
Industry
Polymer Production: Used in the production of specialized polymers.
Material Science: Investigated for its potential in developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylenetriurea: Similar structure with multiple urea groups.
N,N’-Bis-ureidomethyl-urea: Contains bis-ureidomethyl groups.
2,4,6,8-Tetraazanonanediamide,5-oxo: Another compound with multiple carbamoylamino groups.
Uniqueness
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea stands out due to its unique combination of carbamoylamino groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
50837-30-4 |
|---|---|
Fórmula molecular |
C9H20N10O5 |
Peso molecular |
348.32 g/mol |
Nombre IUPAC |
1,3-bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea |
InChI |
InChI=1S/C9H20N10O5/c10-5(20)12-1-14-7(22)16-3-18-9(24)19-4-17-8(23)15-2-13-6(11)21/h1-4H2,(H3,10,12,20)(H3,11,13,21)(H2,14,16,22)(H2,15,17,23)(H2,18,19,24) |
Clave InChI |
YKLXJVRAOOKPPV-UHFFFAOYSA-N |
SMILES canónico |
C(NC(=O)N)NC(=O)NCNC(=O)NCNC(=O)NCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




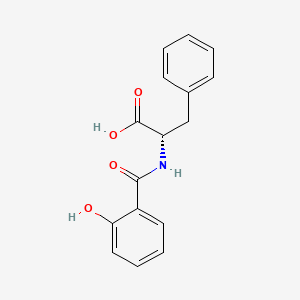
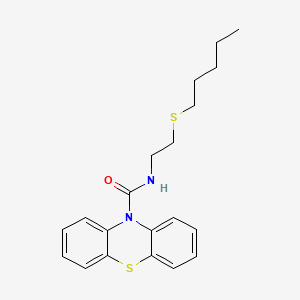
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
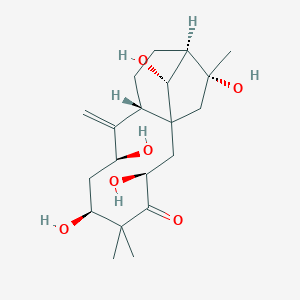
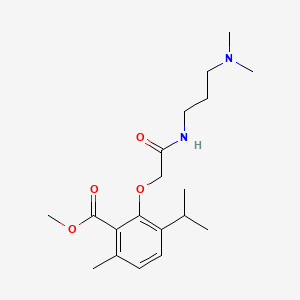



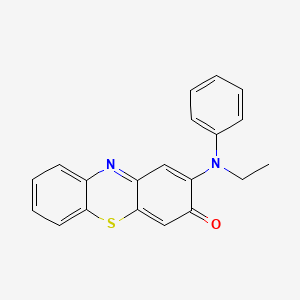
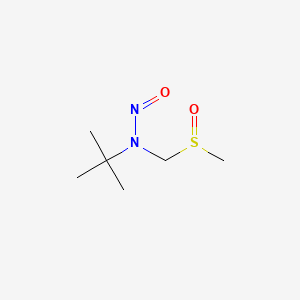
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
